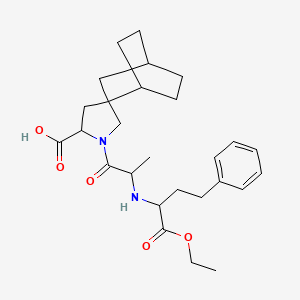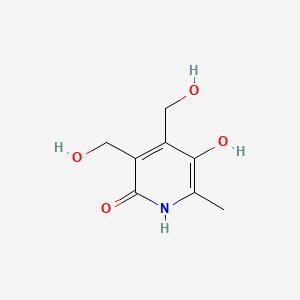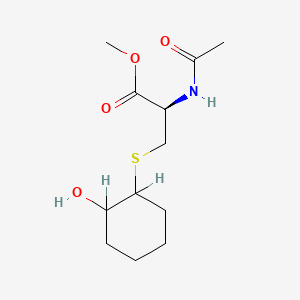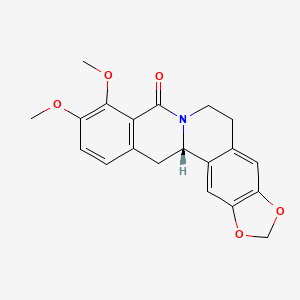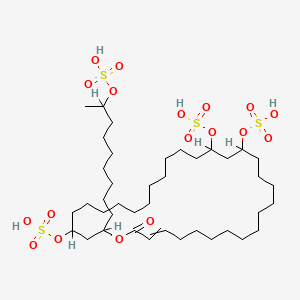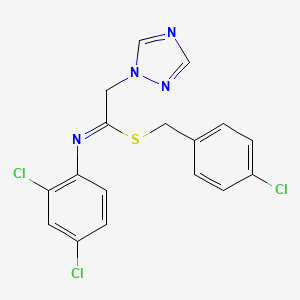
Imibenconazole
描述
Imibenconazole is a triazole fungicide, primarily used to control a range of fungal diseases affecting fruit, vegetables, turf, and ornamentals. It has low aqueous solubility, is slightly volatile, and is non-mobile, making it unlikely to leach into groundwater. It is not generally persistent in soil systems but may be moderately persistent in aquatic systems under certain conditions .
作用机制
Imibenconazole is a triazole fungicide used to control a range of fungal diseases affecting fruit, vegetables, turf, and ornamentals . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the sterol 14α-demethylase (EC 1.14.14.154) , also known as C14-demethylase (erg11/cyp51) . This enzyme plays a crucial role in the biosynthesis of sterols in the cell membrane of fungi.
Mode of Action
This compound acts by inhibiting the activity of sterol 14α-demethylase . This enzyme is involved in the conversion of lanosterol to ergosterol, a critical component of the fungal cell membrane. By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to an accumulation of 14α-methyl sterols. This alters the structure and function of the fungal cell membrane, thereby inhibiting fungal growth and reproduction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to changes in membrane fluidity and permeability, ultimately resulting in fungal cell death .
Pharmacokinetics
Based on its chemical properties, it is non-mobile and unlikely to leach to groundwater .
Result of Action
The inhibition of ergosterol synthesis by this compound leads to the accumulation of 14α-methyl sterols, which alter the structure and function of the fungal cell membrane . This results in the inhibition of fungal growth and reproduction, effectively controlling a range of fungal diseases affecting fruit, vegetables, turf, and ornamentals .
Action Environment
This compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its low aqueous solubility and slight volatility may affect its distribution in the environment . Furthermore, it is non-mobile and unlikely to leach to groundwater, suggesting that it remains primarily in the area of application .
生化分析
Biochemical Properties
Imibenconazole plays a significant role in biochemical reactions, primarily by inhibiting the enzyme sterol 14α-demethylase (EC 1.14.13.70). This enzyme is crucial in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting sterol 14α-demethylase, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing fungal cell death . Additionally, this compound interacts with various proteins and biomolecules involved in the fungal cell membrane synthesis, further enhancing its antifungal efficacy.
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity by inhibiting ergosterol synthesis, leading to increased membrane permeability and cell lysis. This compound also affects cell signaling pathways, particularly those involved in stress responses and apoptosis. In mammalian cells, this compound has been shown to influence gene expression and cellular metabolism, although its effects are less pronounced compared to its impact on fungal cells . The disruption of cell signaling pathways and metabolic processes can lead to altered cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the heme iron of sterol 14α-demethylase, thereby inhibiting the enzyme’s activity. This inhibition prevents the demethylation of lanosterol, a key step in ergosterol biosynthesis. The accumulation of lanosterol and other sterol intermediates disrupts the fungal cell membrane, leading to cell death . Additionally, this compound may induce changes in gene expression related to stress responses and apoptosis, further contributing to its antifungal effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under weak alkaline conditions but degrades in acidic and strongly alkaline environments . Long-term exposure to this compound can lead to adaptive responses in fungal cells, including the upregulation of efflux pumps and other resistance mechanisms. In mammalian cells, prolonged exposure may result in cumulative toxic effects, although these are generally less severe compared to its impact on fungal cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively controls fungal infections without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its antifungal activity but rather increase its toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to sterol biosynthesis. It interacts with enzymes such as sterol 14α-demethylase, leading to the inhibition of ergosterol production . This inhibition affects metabolic flux and metabolite levels, resulting in the accumulation of sterol intermediates and disruption of fungal cell membrane synthesis. Additionally, this compound may influence other metabolic pathways related to stress responses and detoxification.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and accumulation in target cells . The compound’s distribution is influenced by its lipophilicity, allowing it to readily penetrate cell membranes and reach intracellular targets. This compound’s localization within cells is crucial for its antifungal activity, as it needs to reach the fungal cell membrane to exert its effects.
Subcellular Localization
This compound’s subcellular localization is primarily within the fungal cell membrane, where it inhibits sterol 14α-demethylase and disrupts ergosterol synthesis . The compound may also localize to other cellular compartments involved in sterol biosynthesis and detoxification. Post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its efficacy and specificity in targeting fungal cells.
准备方法
The preparation of Imibenconazole involves the synthesis of the S-4-chlorobenzyl thioester of N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidothioic acid. One method involves the reaction of 4-chlorobenzyl chloride with sodium thiolate to form the corresponding thioether. This intermediate is then reacted with N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidothioic acid under specific conditions to yield this compound .
Industrial production methods often involve the preparation of water-dispersible granules, which are convenient for storage and transportation. The granules are prepared by mixing this compound with dispersing agents, wetting agents, and other additives, followed by granulation and drying .
化学反应分析
Imibenconazole undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic rings, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds .
科学研究应用
Imibenconazole has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of triazole fungicides.
Biology: this compound is used to study the effects of fungicides on fungal pathogens and their resistance mechanisms.
Medicine: Research is ongoing to explore its potential as an antifungal agent in medical applications.
Industry: It is widely used in agriculture to protect crops from fungal diseases, thereby improving yield and quality
相似化合物的比较
Imibenconazole is similar to other triazole fungicides, such as:
- Tebuconazole
- Propiconazole
- Fluconazole
Compared to these compounds, this compound has a unique chemical structure that includes a chlorobenzyl thioester moiety, which contributes to its specific mode of action and spectrum of activity. Its low mammalian toxicity and moderate environmental persistence make it a preferred choice in certain agricultural applications .
This compound stands out due to its specific inhibition of sterol 14α-demethylase and its effectiveness against a broad range of fungal pathogens, making it a valuable tool in both agricultural and scientific research .
属性
IUPAC Name |
(4-chlorophenyl)methyl N-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N4S/c18-13-3-1-12(2-4-13)9-25-17(8-24-11-21-10-22-24)23-16-6-5-14(19)7-15(16)20/h1-7,10-11H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKSTYPVMZODRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC(=NC2=C(C=C(C=C2)Cl)Cl)CN3C=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058204 | |
| Record name | Imibenconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86598-92-7 | |
| Record name | Imibenconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86598-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imibenconazole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086598927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imibenconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMIBENCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQY333M0BE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7,9-dihydroxy-10-methyl-3,6-dimethylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate](/img/structure/B1207153.png)
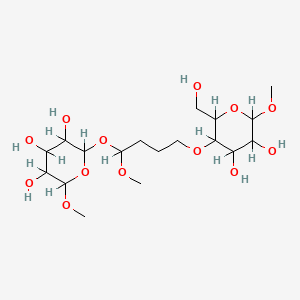

![17-hydroxy-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1207158.png)


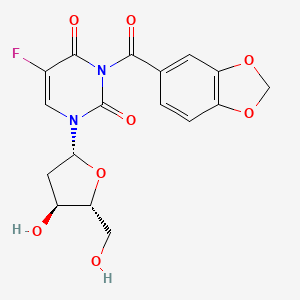

![2-[(5-Carboxy-4-hydroxy-2-methylheptan-3-yl)amino]-N-methoxy-2-oxoethanimine oxide](/img/structure/B1207170.png)
